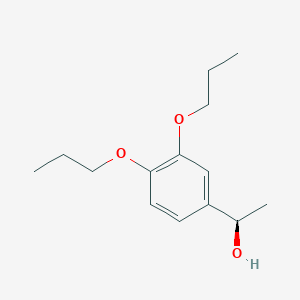
(1R)-1-(3,4-dipropoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of a phenyl ring substituted with two propoxy groups at the 3 and 4 positions, and a hydroxyl group attached to an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dipropoxybenzaldehyde.
Reduction: The aldehyde group of 3,4-dipropoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture of (1R)- and (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-ol is subjected to chiral resolution techniques, such as chromatography on a chiral stationary phase, to isolate the (1R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of 3,4-dipropoxyacetophenone.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Further reduction can yield the corresponding alkane.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: 3,4-Dipropoxyacetophenone.
Reduction: 3,4-Dipropoxyethylbenzene.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Wirkmechanismus
The mechanism by which (1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in the body, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activity.
3,4-Dipropoxybenzyl Alcohol: Lacks the chiral center and may have different reactivity and applications.
3,4-Dipropoxyacetophenone: The oxidized form of the compound, used in different synthetic applications.
Uniqueness
(1R)-1-(3,4-Dipropoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activity and reactivity compared to its enantiomer and other similar compounds.
Eigenschaften
Molekularformel |
C14H22O3 |
|---|---|
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
(1R)-1-(3,4-dipropoxyphenyl)ethanol |
InChI |
InChI=1S/C14H22O3/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11,15H,4-5,8-9H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
ICMRBCZSCBRLPF-LLVKDONJSA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1)[C@@H](C)O)OCCC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C(C)O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)
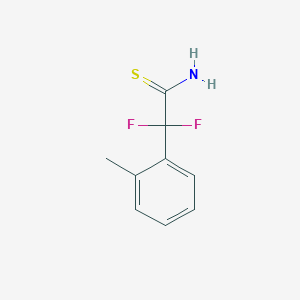
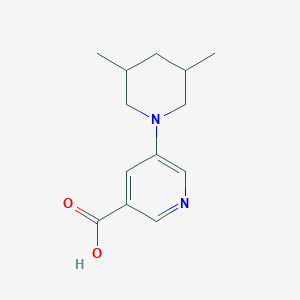

![1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13168489.png)
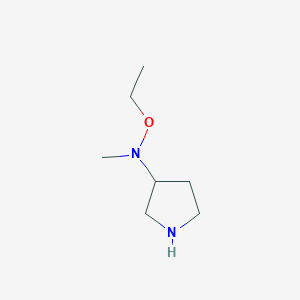


![2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13168535.png)
![1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13168539.png)
![1-[2-(Pyridin-3-yl)ethyl]guanidine](/img/structure/B13168540.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13168544.png)
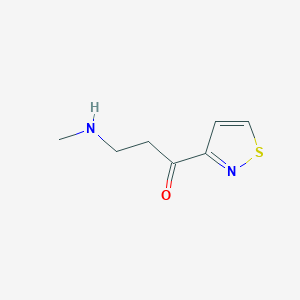
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13168552.png)
